molecular formula C9H13ClN2 B15070677 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride

5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride

Cat. No.: B15070677
M. Wt: 184.66 g/mol
InChI Key: UTWBRDVKORXIRI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride is a high-purity chiral amine serving as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a partially saturated quinoline scaffold with a primary amine group at the 5-position, which is a key functional handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. In research applications, this chiral tetrahydroquinoline derivative is recognized for its role in the development of novel ligands for metal catalysts, particularly in asymmetric transfer hydrogenation reactions to create enantiomerically enriched amines, which are key intermediates in the synthesis of biologically active alkaloids . Its structural motif is also pertinent in the exploration of CXCR4 antagonists and in the synthesis of complexes for ring-opening polymerization catalysis . The stereochemistry of the molecule, specifically the (R)-enantiomer, is critical for its interactions with biological targets and can influence both the potency and selectivity of resulting compounds . The related 8-amino isomer and its derivatives have been investigated in pharmaceutical research for their potential antiulcer and antisecretory effects . The product is characterized by a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . It is supplied with a high purity level of 97% . For optimal preservation, this compound should be stored in a sealed container under an inert atmosphere between 2-8°C, protected from moisture and light to ensure long-term stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h2-3,6,8H,1,4-5,10H2;1H

InChI Key

UTWBRDVKORXIRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroquinoline is then subjected to amination reactions to introduce the amine group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Structure Type Amine Position Molecular Formula MW (g/mol) CAS Number Purity Solubility (mM) Storage Conditions
5,6,7,8-THQ-5-amine hydrochloride Tetrahydroquinoline 5 C₉H₁₃ClN₂ 184.66 71569-15-8* ≥97% N/A 2–8°C, inert gas
5,6,7,8-THIQ-5-amine hydrochloride Tetrahydroisoquinoline 5 C₉H₁₃ClN₂ 184.67 1246552-20-4 95% 5–10 (DMSO) RT
(S)-5,6,7,8-THQ-8-amine dihydrochloride Tetrahydroquinoline 8 C₉H₁₄Cl₂N₂ 221.13 865303-57-7 95% 10 (H₂O) 2–8°C, inert gas
2-Chloro-5,6,7,8-THQ Tetrahydroquinoline N/A C₉H₁₀ClN 167.64 655239-64-8 98% N/A RT

*CAS for free base; hydrochloride form inferred from analogs.
References :

Research Findings

  • Synthesis: THQ derivatives are synthesized via cyclocondensation of cyclohexenones with amines, followed by catalytic hydrogenation and HCl salt formation .
  • Biological Activity: 5,6,7,8-THIQ-5-amine derivatives exhibit higher binding affinity to serotonin receptors compared to THQ analogs, attributed to the isoquinoline scaffold .
  • Chiral Resolution : (S)-enantiomers of 8-amine derivatives show 2–3× greater potency in enzyme inhibition assays than (R)-forms .

Biological Activity

5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that combines a quinoline ring with a saturated piperidine-like ring. This unique configuration contributes to its biological activity and interaction with various molecular targets. The compound has a molecular formula of C10_{10}H12_{12}N2_2·HCl and a molar mass of approximately 148.21 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various receptors. Notably:

  • Neuroprotective Effects : The compound has shown potential in crossing the blood-brain barrier, suggesting neuroprotective effects that could be beneficial in treating neurological disorders such as Alzheimer's disease .
  • Cholinergic Activity : It has been identified as a potential agent for alleviating memory dysfunction associated with decreased cholinergic activity. In studies involving scopolamine-induced memory deficits in mice, the compound demonstrated significant improvements in memory performance .
  • Anticancer Properties : Structural similarities to other biologically active compounds have led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines .

Summary of Biological Activities

Activity Description
NeuroprotectionPotential to protect neurons and enhance cognitive function in animal models.
AnticancerInduces apoptosis and inhibits growth in cancer cell lines.
Anti-inflammatoryModulates inflammatory responses, showing promise in treating inflammatory diseases.
AntioxidantExhibits antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound significantly improved memory retention in mice subjected to scopolamine treatment. The results indicated a reversal of memory deficits associated with acetylcholine depletion .
  • Anticancer Activity : Research has shown that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, one study reported an IC50_{50} value indicating effective cytotoxicity against A2780 ovarian cancer cells .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in conditions like arthritis or other chronic inflammatory diseases.

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